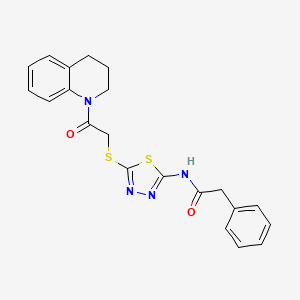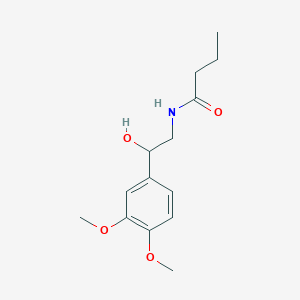
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)butyramide, also known as DMPEB, is a synthetic compound that has been studied for its potential use in the treatment of various medical conditions.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
Research involving compounds with structural features similar to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)butyramide focuses on synthetic methodologies and chemical transformations. For instance, studies have shown the cyclization of substituted naphthalenes to yield naphtho[2,3-c]pyrans, highlighting the importance of specific functional groups in facilitating chemical reactions under controlled conditions (Giles et al., 1983). Such methodologies could be applicable in the synthesis or modification of this compound for various applications.
Bioconversion and Bioremediation
The potential of certain compounds to serve as electron donors in bioremediation processes has been evaluated, with studies demonstrating the effectiveness of polyhydroxyalkanoate (PHA) in the in situ bioremediation of contaminated aquifers (Pierro et al., 2017). Although not directly related, this suggests that compounds like this compound could be investigated for their potential roles in environmental remediation, given their structural complexity and potential for biological interaction.
Antioxidant Properties and Health Applications
Research into the antioxidant properties of compounds found in natural products, such as walnut kernels, reveals the importance of phenolic compounds in combating oxidative stress (Zhang et al., 2009). Given the structural similarity of this compound to phenolic compounds, exploring its antioxidant capacity could be of interest for nutritional and medicinal applications.
Chemical Sensing and Material Science
The development of fluorescent chemosensors for metal ion detection showcases the versatility of chemical compounds in sensing applications. Studies have synthesized and evaluated pyrazoline derivatives for their ability to detect Fe3+ ions, demonstrating the potential of organic compounds in creating sensitive and selective sensors (Khan, 2020). This suggests that with appropriate functionalization, compounds like this compound could be tailored for specific sensing applications.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-4-5-14(17)15-9-11(16)10-6-7-12(18-2)13(8-10)19-3/h6-8,11,16H,4-5,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSVMMJPRFREMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC(=C(C=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



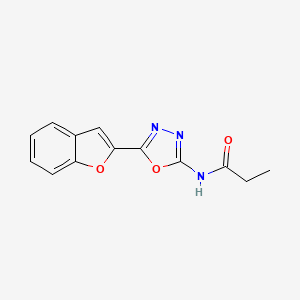
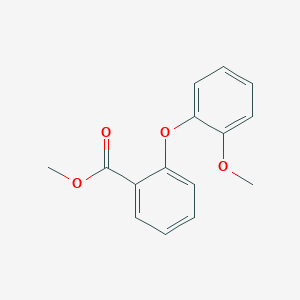

![2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B2847291.png)
![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2847293.png)

![2'-Amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2847297.png)
![1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847298.png)
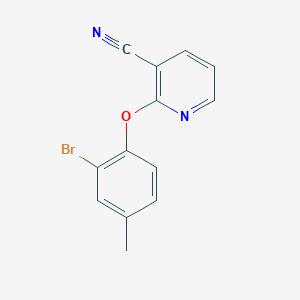
![4-[[(6-Chloroquinazolin-4-yl)amino]methyl]oxan-4-ol](/img/structure/B2847302.png)
